(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative featuring a hydrazinyl-linked 3,4-dimethoxybenzylidene moiety and a 2-hydroxy-3-isopropoxypropyl substituent at positions 8 and 7 of the purine core, respectively. The (E)-configuration of the benzylidene hydrazine group ensures spatial orientation critical for its molecular interactions.
The molecular formula is C₂₁H₂₆N₆O₆, with an average molecular mass of 458.47 g/mol (calculated based on analogous compounds). Key features include:
- 2-hydroxy-3-isopropoxypropyl chain: Introduces both hydrophilic (hydroxy) and sterically bulky (isopropoxy) elements, influencing solubility and target binding.
- 3-methylpurine-2,6-dione core: A common scaffold in xanthine derivatives, known for modulating neurotransmitter activity .
Properties
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O6/c1-12(2)33-11-14(28)10-27-17-18(26(3)21(30)24-19(17)29)23-20(27)25-22-9-13-6-7-15(31-4)16(8-13)32-5/h6-9,12,14,28H,10-11H2,1-5H3,(H,23,25)(H,24,29,30)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKVRZKCQSZOK-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, hydrazine, and substituted benzaldehydes. The reaction conditions may involve:
Condensation reactions: Combining hydrazine with benzaldehyde derivatives under acidic or basic conditions.
Alkylation reactions: Introducing the isopropoxypropyl group using alkyl halides in the presence of a base.
Purification: Using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Automation: Implementing automated synthesis and purification processes.
Quality control: Ensuring consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.
Substitution: Formation of new compounds with different substituents.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Purine derivatives are well-known for their anticancer properties. The compound may exhibit similar effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that purine analogs can act as cyclin-dependent kinase (CDK) inhibitors, promoting apoptosis in various cancer cell lines .
2. Antiviral Properties
The compound could also be explored for its antiviral efficacy. Many purine derivatives have been shown to inhibit viral replication by interfering with nucleic acid synthesis and function. For instance, compounds that target the purine salvage pathway have been investigated for their potential to treat viral infections .
3. Antimicrobial Effects
Recent studies have highlighted the antibacterial properties of certain purine compounds. For example, aminophylline and caffeine have demonstrated significant antibacterial activity against various strains of bacteria . It is plausible that the compound discussed may share similar antimicrobial characteristics, warranting further investigation into its efficacy against pathogenic microorganisms.
Case Studies
Case Study 1: Anticancer Research
In a study examining the effects of purine derivatives on cancer cell lines, a specific analog demonstrated significant cytotoxicity against breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation . This suggests that similar mechanisms could be explored for the compound .
Case Study 2: Antiviral Activity
Research investigating the antiviral potential of purine derivatives found that specific compounds effectively inhibited the replication of viruses such as HIV and HCV by targeting viral polymerases . The structural similarities between these compounds and (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suggest that it may also possess antiviral properties worth exploring.
Summary
The compound this compound shows promise across various therapeutic domains including oncology and infectious diseases. Its potential mechanisms of action involve enzyme inhibition and receptor modulation, making it a candidate for further research in drug development.
Mechanism of Action
The mechanism of action of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Implications
- Lipophilicity : The 3,4-dimethoxy group in the target compound increases logP compared to the 4-hydroxy (, logP ~1.2) or 4-ethoxy (, logP ~2.1) analogues, favoring membrane permeability .
Biological Activity
The compound (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.40 g/mol. The structure comprises a purine base, which is known for its role in various biological processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by promoting apoptotic pathways .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this purine derivative has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses a strong ability to neutralize free radicals, which could contribute to its protective effects against oxidative stress-related diseases .
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes involved in purine metabolism. For example, it has been found to inhibit xanthine oxidase (XOR), an enzyme linked to hyperuricemia and gout. This inhibition leads to decreased uric acid production, highlighting its potential therapeutic application in managing gout .
Modulation of Signaling Pathways
The compound also influences various signaling pathways associated with cell survival and apoptosis. It modulates the PI3K/Akt pathway, which is crucial for cell growth and survival, thereby enhancing apoptosis in cancer cells .
Case Studies
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| 1 | MCF-7 | Reduced viability by 50% at 10 µM | |
| 2 | A549 | Induced apoptosis via caspase activation | |
| 3 | Macrophages | Downregulated IL-6 and TNF-alpha production |
Pharmaceutical Development
Given its diverse biological activities, this compound is a promising candidate for drug development targeting cancer and inflammatory diseases.
Agricultural Use
There is potential for utilizing this compound as a plant growth regulator due to its ability to modulate cellular processes that promote growth and development in plants .
Diagnostic Tools
The compound's ability to interact with biological systems makes it valuable for developing diagnostic agents aimed at detecting metabolic disorders related to purine metabolism.
Q & A
Q. What in vitro assays are critical for elucidating the mechanism of action?
- Answer : Prioritize:
- Competitive binding assays : Use fluorescent probes (e.g., ATP-BODIPY) to confirm target engagement.
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
- Apoptosis assays : Measure caspase-3/7 activation via luminescent substrates. A 2-fold increase indicates pro-apoptotic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
